molecular formula C12H9F3N2 B594509 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine CAS No. 1224740-83-3

5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine

Cat. No.: B594509
CAS No.: 1224740-83-3
M. Wt: 238.213
InChI Key: DWAGWKHRLQFSEC-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Scientific Research Applications

5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine has a wide range of applications in scientific research:

Future Directions

Trifluoromethylpyridines, including 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(16)7-17-6-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAGWKHRLQFSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735026
Record name 5-[2-(Trifluoromethyl)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224740-83-3
Record name 5-[2-(Trifluoromethyl)phenyl]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224740-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Trifluoromethyl)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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